3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,3-benzodioxol group, a piperazine ring, and a 1,2,4-triazole-thione group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting that this compound may have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The 1,3-benzodioxol group is a rigid, planar structure that could influence the overall shape of the molecule . The piperazine ring is flexible and can adopt various conformations, while the 1,2,4-triazole-thione group is also planar .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The 1,3-benzodioxol group is relatively stable but can undergo electrophilic aromatic substitution reactions . The piperazine ring can act as a bidentate ligand and form complexes with metal ions . The 1,2,4-triazole-thione group can participate in a variety of reactions, including nucleophilic addition and cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,3-benzodioxol and 1,2,4-triazole groups could increase the compound’s polarity and influence its solubility in various solvents .Properties
IUPAC Name |
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-2-22-16(18-19-17(22)25)11-21-7-5-20(6-8-21)10-13-3-4-14-15(9-13)24-12-23-14/h3-4,9H,2,5-8,10-12H2,1H3,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUHHIDFYPVTMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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